7,8-Dihydrophthalazin-5(6H)-one is a bicyclic compound belonging to the phthalazine family, characterized by its unique nitrogen-containing heterocyclic structure. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Its molecular formula is , and it features a phthalazine core that is modified by a carbonyl group at the 5-position.
7,8-Dihydrophthalazin-5(6H)-one can be synthesized through various chemical reactions involving phthalazine derivatives. It falls under the classification of organic compounds, specifically as a nitrogen heterocycle. The compound is often studied for its pharmacological properties and potential therapeutic applications.
The synthesis of 7,8-Dihydrophthalazin-5(6H)-one typically involves the following methods:
7,8-Dihydrophthalazin-5(6H)-one can participate in various chemical reactions:
The mechanism of action for compounds like 7,8-Dihydrophthalazin-5(6H)-one often involves interactions with biological targets such as enzymes or receptors. Preliminary studies suggest that this compound may exhibit pharmacological effects through:
7,8-Dihydrophthalazin-5(6H)-one exhibits several notable physical and chemical properties:
7,8-Dihydrophthalazin-5(6H)-one has potential applications in several fields:
The molecular architecture of 7,8-dihydrophthalazin-5(6H)-one (C₈H₈N₂O) features a bicyclic system comprising a partially saturated pyridazine ring fused with a benzene moiety. The core structure contains two nitrogen atoms at positions 1 and 2 within the six-membered heterocyclic ring, with a carbonyl group at C5 creating a cyclic amide functionality. This arrangement is confirmed by its SMILES representation (C1CC2=CN=NC=C2C(=O)C1) and InChI identifier (InChI=1S/C8H8N2O/c11-8-3-1-2-6-4-9-10-5-7(6)8/h4-5H,1-3H2), which precisely encode the connectivity and stereochemical features [1].
The non-aromatic ring (positions 5-8a) exhibits conformational flexibility, adopting envelope or half-chair conformations that significantly influence molecular geometry and intermolecular interactions. The carbonyl group at C5 creates an electronic asymmetry within the molecule, polarizing the adjacent C6 position and activating the alpha-protons for potential deprotonation or nucleophilic addition reactions. This polarization is evidenced by the compound's predicted collision cross-section values (127.8 Ų for [M+H]⁺), which reflect its three-dimensional shape in various ionization states [1].
Table 1: Molecular Descriptors of 7,8-Dihydrophthalazin-5(6H)-one
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₈H₈N₂O | Defines elemental composition |
| Exact Mass | 148.0637 Da | Determines analytical identification |
| Predicted CCS ([M+H]⁺) | 127.8 Ų | Indicates gas-phase ion mobility |
| Hydrogen Bond Acceptors | 3 (2N,1O) | Influences solubility and binding interactions |
| Rotatable Bonds | 0 | Suggests conformational rigidity |
Substituent dynamics profoundly impact the molecule's electronic profile. Electron-donating groups at C6 or C7 enhance enolization potential at C5, while electron-withdrawing substituents on the aromatic ring increase the carbonyl's electrophilicity. The molecule's dipole moment (estimated >3D) arises primarily from the polarized carbonyl and imine groups, facilitating interactions with polar solvents and biological targets. This electronic asymmetry creates distinct chemical environments for the aliphatic protons, observable through distinct NMR chemical shifts in the region δ 2.5-3.5 ppm for the methylene groups [1] [7].
The compound exhibits complex tautomeric behavior centered on the lactam-lactim equilibrium. The predominant keto form (7,8-dihydrophthalazin-5(6H)-one) dominates in neutral conditions, stabilized by resonance with the adjacent nitrogen atom. This stabilization creates a pseudo-aromatic system across N2-C5-C6a-C10a, as confirmed by bond length analysis from computational studies. However, the molecule can undergo protonropic shifts to form the minor enol tautomer (5-hydroxy-5,6-dihydrophthalazine), despite the latter's significantly higher energy (estimated ΔG > 25 kJ/mol) [9].
The equilibrium constant (Kₜ ≈ 10⁻⁵ - 10⁻⁴) favors the keto form by >99% in aprotic solvents at ambient temperature. This preference arises from two key factors: 1) the aromatic stabilization energy gained in the pyridazine ring upon carbonyl formation, and 2) the intramolecular hydrogen bonding capability between the carbonyl oxygen and the N2 nitrogen, creating a pseudo-six-membered ring that further stabilizes the keto configuration [7] [9]. Deuterium isotope effects on chemical shifts provide critical evidence for this equilibrium, with measurable upfield shifts observed at C5 (Δδ ≈ -0.15 ppm) and C8a (Δδ ≈ -0.08 ppm) upon deuteration at N2, consistent with fast exchange between tautomers on the NMR timescale [7].
Table 2: Tautomeric Equilibrium Characteristics
| Parameter | Keto Form | Enol Form | Detection Method |
|---|---|---|---|
| Population (CDCl₃) | >99% | <1% | ¹³C NMR chemical shifts |
| Characteristic ¹³C Shift (C5) | δ 165-170 ppm | δ 90-95 ppm | Chemical shift analysis |
| Diagnostic IR Band | 1660-1680 cm⁻¹ (C=O) | 3200-3400 cm⁻¹ (O-H) | Infrared spectroscopy |
| Deuterium Isotope Effect (ΔδC5) | -0.10 to -0.20 ppm | Not observed | NMR isotope effects |
Conformational isomerism primarily manifests through ring puckering dynamics in the saturated region. The non-planar cyclohexene-like moiety samples half-chair conformations with energy barriers of approximately 10-15 kJ/mol, as determined by variable-temperature NMR studies. This flexibility influences the spatial orientation of the carbonyl group relative to the aromatic plane, modulating its exposure to solvent molecules or potential binding partners in biological contexts. In polar protic solvents, the molecule demonstrates solvent-induced conformational shifts, with water increasing the population of more extended conformers to optimize hydrogen bonding interactions [9].
When structurally compared to phthalazin-1(2H)-one (fully aromatic analogue), 7,8-dihydrophthalazin-5(6H)-one exhibits significant electronic differences. The saturated C7-C8 bond disrupts the extended π-system, resulting in a blue-shifted absorption profile (λₘₐₓ ≈ 265 nm vs 310 nm for phthalazinone) and increased fluorescence quantum yield. The reduced aromaticity in the fused ring system increases electron density at N1, enhancing its nucleophilicity by approximately 2 pKₐ units compared to fully aromatic derivatives. This electronic modulation makes the compound particularly valuable as a hydrogen bond donor in supramolecular chemistry and coordination complexes [1] [4].
The carbonyl group in 7,8-dihydrophthalazin-5(6H)-one displays enhanced electrophilicity relative to phthalazin-1,4-diones due to reduced resonance stabilization. This reactivity difference is exploited in medicinal chemistry, where the compound serves as a precursor to bioactive molecules like olaparib intermediates. The synthesis of such derivatives involves nucleophilic substitution at the benzylic positions (C6/C7) or electrophilic aromatic substitution on the fused benzene ring. For example, conversion to 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (CAS 763114-26-7) demonstrates strategic functionalization at the methylene bridge, preserving the phthalazinone pharmacophore while introducing a carboxylic acid handle for further derivatization [2] [4].
Table 3: Comparative Analysis of Phthalazine Derivatives
| Property | 7,8-Dihydrophthalazin-5(6H)-one | Phthalazin-1(2H)-one | Phthalazin-1,4-dione |
|---|---|---|---|
| Aromaticity | Non-aromatic in fused ring | Fully aromatic | Fully aromatic |
| Carbonyl Reactivity | Highly electrophilic | Moderately electrophilic | Less electrophilic |
| Tautomeric Equilibrium | Keto form >> enol form | Lactam >> lactim | No enolization possible |
| Biological Relevance | Olaparib precursor | PARP inhibitor scaffold | Antibacterial agents |
| Characteristic ¹³C Shift (Carbonyl) | δ 168-170 ppm | δ 160-162 ppm | δ 174-178 ppm |
The reduced ring saturation differentiates this compound from 5,6,7,8-tetrahydronaphthalene derivatives, where complete saturation diminishes nitrogen basicity. Unlike fully alicyclic analogues, 7,8-dihydrophthalazin-5(6H)-one maintains planar geometry in the pyridazine ring, facilitating π-stacking interactions despite partial saturation. This hybrid character—balancing aliphatic flexibility with heteroaromatic features—makes it a versatile synthon for drug discovery, particularly in kinase inhibitors and PARP-targeted therapeutics where its ability to engage in both hydrogen bonding and hydrophobic interactions is advantageous [2] [4] [6].
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: